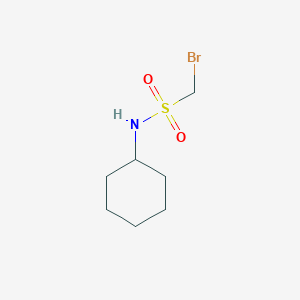

N-cyclohexylbromomethanesulfonamide

Description

N-Cyclohexylbromomethanesulfonamide is a sulfonamide derivative characterized by a brominated methanesulfonamide group attached to a cyclohexyl moiety. Its synthesis involves the reaction of bromomethanesulfonyl chloride with cyclohexylamine under controlled conditions, often in the presence of a base such as triethylamine to maintain optimal pH . The compound has shown utility in specialized applications, such as aquatic weed control, due to its reactivity with sulfenyl chlorides (e.g., 1,1,2,2-tetrachloroethylsulfenyl chloride) to form herbicidal agents . While its structural and biological properties are less extensively documented compared to aromatic sulfonamides, its bromine substituent likely enhances electrophilicity, influencing both reactivity and intermolecular interactions.

Properties

Molecular Formula |

C7H14BrNO2S |

|---|---|

Molecular Weight |

256.16 g/mol |

IUPAC Name |

1-bromo-N-cyclohexylmethanesulfonamide |

InChI |

InChI=1S/C7H14BrNO2S/c8-6-12(10,11)9-7-4-2-1-3-5-7/h7,9H,1-6H2 |

InChI Key |

UDKUPRYUYJPHQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

The following sections compare N-cyclohexylbromomethanesulfonamide with structurally related sulfonamides, focusing on substituent effects , physicochemical properties , synthetic methods , and biological activities .

Structural and Substituent Variations

Key Observations :

- Bromine vs. Chlorine : Bromine’s larger atomic radius (compared to chlorine) may increase steric hindrance and polarizability, affecting binding affinity in biological systems .

- Aromatic vs. Aliphatic Sulfonamides : Aromatic derivatives (e.g., 4-bromo/chlorophenyl) exhibit rigid, planar structures conducive to π-π stacking, whereas aliphatic variants (e.g., bromomethanesulfonamide) offer conformational flexibility .

- Fluorine Substitution : Trifluoromethyl groups enhance metabolic stability and lipophilicity, making the trifluoro derivative () a candidate for CNS-targeting drugs .

Physicochemical Properties

Key Observations :

- Melting Points : Aromatic sulfonamides (e.g., 4-bromo derivative) generally exhibit higher melting points due to crystalline packing via hydrogen bonds and π-π interactions .

- Polar Surface Area (PSA) : All compounds share similar PSAs (~46–49 Ų), typical of sulfonamides, suggesting comparable membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.